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Compound of Interest |

1-(4-
Compound Name: Bromophenyl)cyclobutanecarboxy!
ic acid

Cat. No.: B176679

\ J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and potential biological activity of 1-(4-Bromophenyl)cyclobutanecarboxylic acid.
This document is intended for researchers, scientists, and professionals in the field of drug
development and medicinal chemistry. All quantitative data is summarized in structured tables,
and a detailed, plausible experimental protocol for its synthesis is provided. Furthermore, a
potential signaling pathway associated with the biological activity of structurally similar
compounds is visualized.

Molecular Structure and Properties

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a halogenated aromatic carboxylic acid
with a cyclobutane moiety. Its chemical structure and key properties are summarized below.
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Property Value Reference
1-(4-
IUPAC Name bromophenyl)cyclobutane-1- [1]

carboxylic acid

CAS Number 151157-49-2 [1][2]
Molecular Formula C11H11BrO2 [11[2]
Molecular Weight 255.11 g/mol [1][2]
Canonical SMILES ciceel [3]

(C(=0)0)C2=CC=C(C=C2)Br

INChl=1S/C11H11BrO2/c12-9-
InChl 4-2-8(3-5-9)11(10(13)14)6-1-7-  [3]
11/h2-5H,1,6-7H2,(H,13,14)

Predicted XlogP 3.0 [3]

Monoisotopic Mass 253.99425 Da [3]

Spectroscopic Data (Predicted)

While a complete, experimentally verified spectrum for 1-(4-
Bromophenyl)cyclobutanecarboxylic acid is not readily available in the public domain, the
expected spectroscopic characteristics can be predicted based on the functional groups
present in the molecule.

'H NMR Spectroscopy
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)

Aromatic (ortho to Br) 7.40 -7.60 Doublet 2H

Aromatic (meta to Br) 7.20 - 7.40 Doublet 2H

Cyclobutane CH: (a) 2.50-2.80 Multiplet 2H

Cyclobutane CHz () 1.80-2.20 Multiplet 4H

Carboxylic Acid OH 10.0-13.0 Singlet (broad) 1H

3C NMR Spectroscopy

Carbon Atom Chemical Shift (6, ppm)
Carboxylic Acid (C=0) 175-185

Aromatic (C-Br) 120 - 125

Aromatic (CH) 128 - 132

Aromatic (C-C) 140 - 145

Quaternary Cyclobutane (C) 45 - 55

Cyclobutane (CH-2) 20-35

Infrared (IR) Spectroscopy
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Functional Group Wavenumber (cm~—?) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad
C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=0 (Carboxylic Acid) 1680 - 1720 Strong

C=C (Aromatic) 1450 - 1600 Medium

C-O (Carboxylic Acid) 1210 - 1320 Strong

C-Br (Aryl Halide) 1000 - 1100 Medium

Mass Spectrometry

lon Predicted m/z

[M]+ 254/256 (approx. 1:1 ratio due to 7°Br/?1Br)
[M-COOH]+ 209/211

[C7HeBr]+ 170/172

Experimental Protocols

A detailed experimental protocol for the synthesis of 1-(4-
Bromophenyl)cyclobutanecarboxylic acid is not widely published. However, a plausible
synthetic route can be adapted from the known synthesis of the analogous 1-(4-
chlorophenyl)cyclobutane nitrile, followed by hydrolysis.

Synthesis of 1-(4-Bromophenyl)cyclobutane-1-
carbonitrile

This procedure is adapted from the synthesis of 1-(4-chlorophenyl)cyclobutane nitrile.
Materials:

e 4-Bromobenzyl cyanide
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Sodium hydride (NaH)

Dry Dimethyl sulfoxide (DMSO)
1,3-Dibromopropane
Dichloromethane

Diethyl ether

Anhydrous sodium sulfate

Ice water

Procedure:

A suspension of sodium hydride in dry DMSO is prepared in a flask under an inert
atmosphere (e.g., argon).

A solution of 4-bromobenzyl cyanide in dry DMSO is added dropwise to the stirred
suspension at room temperature.

The reaction mixture is stirred for 30 minutes.

A solution of 1,3-dibromopropane in dry DMSO is then added dropwise, maintaining the
temperature between 25-30°C.

After the addition is complete, the mixture is stirred for an additional 40 minutes.
The reaction is quenched by pouring the mixture into ice water.
The agueous mixture is extracted multiple times with dichloromethane.

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure to yield the crude nitrile.

The crude product can be further purified by distillation under high vacuum.
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Hydrolysis of 1-(4-Bromophenyl)cyclobutane-1-
carbonitrile to 1-(4-Bromophenyl)cyclobutanecarboxylic
acid

Materials:

e 1-(4-Bromophenyl)cyclobutane-1-carbonitrile
o Concentrated sulfuric acid or hydrochloric acid
e Water

o Sodium hydroxide (for neutralization)

» Diethyl ether

¢ Anhydrous magnesium sulfate

Procedure:

The 1-(4-bromophenyl)cyclobutane-1-carbonitrile is refluxed with an excess of a strong acid
solution (e.g., 50% H2S0a or concentrated HCI).

e The reaction is monitored by thin-layer chromatography (TLC) until the starting material is
consumed.

e The reaction mixture is cooled and then carefully poured onto crushed ice.
» The precipitated crude carboxylic acid is collected by filtration.

o Alternatively, the cooled reaction mixture can be neutralized with a base (e.g., NaOH) and
then acidified to precipitate the product.

e The crude product is then dissolved in a suitable organic solvent, such as diethyl ether.

e The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the
solvent is evaporated to yield 1-(4-Bromophenyl)cyclobutanecarboxylic acid.
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« Further purification can be achieved by recrystallization from a suitable solvent system (e.qg.,
ethanol/water).

Synthesis Workflow

Step 1: Nitrile Synthesis

4-Bromobenzyl cyanide +
1,3-Dibromopropane

Purification

Recrystallization

i

Pure Product
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Plausible synthetic workflow for the target compound.

Biological Activity and Potential Sighaling Pathways

While direct studies on the biological activity of 1-(4-Bromophenyl)cyclobutanecarboxylic
acid are limited, research on structurally similar compounds provides insights into its potential
applications.

Larvicidal Activity through Inhibition of 3-
Hydroxykynurenine Transaminase (3HKT)

Close structural analogs of 1-(4-Bromophenyl)cyclobutanecarboxylic acid have been
identified as potent inhibitors of 3-hydroxykynurenine transaminase (3HKT) in Anopheles
gambiae, the primary vector for malaria.[4] 3HKT is a crucial enzyme in the metabolic pathway
that leads to the formation of xanthurenic acid, which is essential for the mosquito's vision and
survival. Inhibition of this enzyme disrupts the mosquito's life cycle, presenting a potential

strategy for vector control.[4]

The proposed mechanism involves the binding of the inhibitor to the active site of the 3HKT
enzyme, preventing the transamination of 3-hydroxykynurenine. This leads to a buildup of the
substrate and a deficiency in xanthurenic acid, ultimately resulting in larval mortality.
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Inhibition of 3HKT by a structural analog.

Potential in Cancer and Inflammatory Diseases
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Patents have been filed for cyclobutyl carboxylic acid derivatives for their potential use in
treating hyperproliferative disorders, such as cancer, as well as inflammatory and autoimmune
diseases.[4] The bromophenyl group is known to interact with various enzymes and receptors,
and the carboxylic acid group can form hydrogen bonds, influencing the structure and function
of target molecules. This suggests that 1-(4-Bromophenyl)cyclobutanecarboxylic acid could
be a valuable scaffold for the development of novel therapeutics in these areas, potentially
through the inhibition of kinases or other signaling proteins involved in cell proliferation and
inflammation.

Conclusion

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a compound with significant potential for
further research and development in medicinal chemistry and agrochemical science. Its
synthesis is achievable through established chemical transformations, and its structural motifs
suggest a range of possible biological activities. The inhibition of 3HKT by close analogs
highlights a promising avenue for the development of novel larvicides. Further investigation into
its specific biological targets and mechanisms of action is warranted to fully elucidate its
therapeutic and practical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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